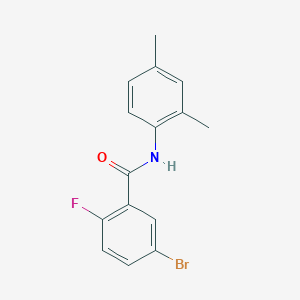
5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the dimethylphenyl group.
Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, and amide coupling reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(2,4-dimethylphenyl)-2-furamide
- 5-Bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-2-furamide
Uniqueness
5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties
Properties
CAS No. |
853313-07-2 |
|---|---|
Molecular Formula |
C15H13BrFNO |
Molecular Weight |
322.17 g/mol |
IUPAC Name |
5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13BrFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16)4-5-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
FVDNDXOBOAIRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















